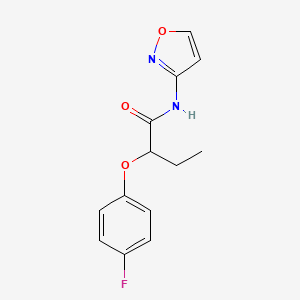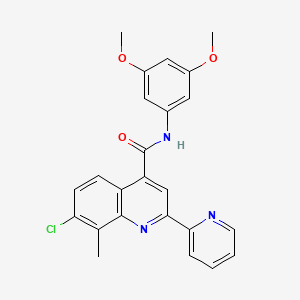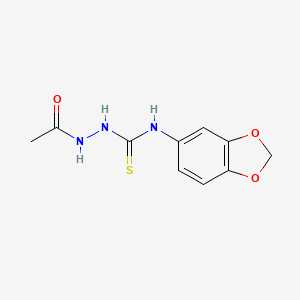
2-(4-fluorophenoxy)-N-3-isoxazolylbutanamide
説明
The study and development of fluorophenols and isoxazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agriculture, and materials science. These compounds are known for their unique chemical and physical properties imparted by the fluorine atoms and the isoxazole ring.
Synthesis Analysis
Synthesis of fluorophenol derivatives often involves halogenation, where fluorine atoms are introduced into the phenol structure, followed by various coupling reactions to incorporate isoxazole rings or butanamide groups. Kumar et al. (2019) described the synthesis of isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing a method that could potentially apply to synthesizing similar compounds (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds often involves detailed analysis using techniques like X-ray crystallography or NMR spectroscopy. Adams et al. (1994) explored the molecular structure of laterally fluorinated alkoxystilbazoles, providing insights into how fluorine substitution affects molecular conformation and properties, which is relevant for understanding the structure of fluorophenol-isoxazole derivatives (Adams et al., 1994).
Chemical Reactions and Properties
Fluorophenols and isoxazole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloaddition. Xiao et al. (2015) developed a method for the atom-economic synthesis of fully substituted 2-aminopyrroles via gold-catalyzed formal [3+2] cycloaddition, indicating the type of chemical reactions these compounds might undergo (Xiao et al., 2015).
Physical Properties Analysis
The physical properties of fluorophenol and isoxazole derivatives, such as melting points, boiling points, and solubility, are influenced by the presence of fluorine atoms and the structural configuration. The study by Xiao et al. (2015) also highlights the importance of molecular structure in determining the physical properties of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for the application of fluorophenol and isoxazole derivatives. The study by Shingare et al. (2018) on the synthesis and antimicrobial activity of isoxazole clubbed 1,3,4-oxadiazole derivatives emphasizes the impact of molecular structure on chemical behavior and biological activity (Shingare et al., 2018).
科学的研究の応用
Anaerobic Transformation and Environmental Impact
Fluorinated compounds, including analogs of 2-(4-fluorophenoxy)-N-3-isoxazolylbutanamide, have been studied for their transformation in anaerobic conditions, offering insights into environmental degradation processes. For example, the anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues helped elucidate the mechanism of transformation. This study indicated that the carboxyl group was introduced para to the phenolic hydroxyl group, demonstrating the environmental pathways and degradation of fluorinated aromatic compounds (Genthner, Townsend, & Chapman, 1989).
Biological Evaluation and Drug Development
Fluorinated compounds have been extensively evaluated for their biological activity, leading to potential therapeutic applications. For instance, the discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 analogues for the treatment of hypoxic tumors overexpressing carbonic anhydrase IX demonstrates the application of fluorinated compounds in drug development. This study highlighted the potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, showing the therapeutic potential of fluorinated compounds (Bozdağ et al., 2018).
Chemical Synthesis and Material Science
The synthesis and characterization of fluorinated compounds have been explored to develop materials with high performance and specific functionalities. For example, the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers from polycondensation reactions highlight the application of fluorinated compounds in engineering plastics and membrane materials. These polymers exhibited good solubility, excellent thermal properties, and potential as materials for optical waveguides, underscoring the versatility of fluorinated compounds in material science (Xiao et al., 2003).
Antimicrobial and Antitubercular Activity
The synthesis and biological evaluation of isoxazole clubbed 1,3,4-oxadiazole derivatives, including fluorinated compounds, have shown significant antimicrobial and antitubercular activity. This research indicates the potential of fluorinated compounds in developing new antimicrobial agents, offering insights into their mechanism of action and effectiveness against various pathogens (Shingare et al., 2018).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-2-11(13(17)15-12-7-8-18-16-12)19-10-5-3-9(14)4-6-10/h3-8,11H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAQADDZJNYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)
![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)
![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)
![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)